molecular formula C10H20N2 B12938376 4-(Hexylamino)butanenitrile CAS No. 90068-89-6

4-(Hexylamino)butanenitrile

Cat. No.: B12938376
CAS No.: 90068-89-6
M. Wt: 168.28 g/mol
InChI Key: KXRJAYHBNRVUPG-UHFFFAOYSA-N
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Description

4-(Hexylamino)butanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a hexylamino group (-NH-C6H13)

Properties

CAS No.

90068-89-6

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

4-(hexylamino)butanenitrile

InChI

InChI=1S/C10H20N2/c1-2-3-4-6-9-12-10-7-5-8-11/h12H,2-7,9-10H2,1H3

InChI Key

KXRJAYHBNRVUPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrially, nitriles like 4-(Hexylamino)butanenitrile can be produced through the ammoxidation of alcohols. For example, the ammoxidation of n-butanol involves reacting it with ammonia and oxygen to produce butanenitrile .

Chemical Reactions Analysis

Types of Reactions

    Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: Nitriles can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hexylamino)butanenitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hexylamino)butanenitrile involves its interaction with various molecular targets and pathways. For example, in the reduction reaction with LiAlH4, the hydride nucleophile attacks the electrophilic carbon in the nitrile, forming an imine anion, which is then further reduced to a primary amine . The presence of the hexylamino group can also influence the reactivity and interaction of the compound with other molecules.

Comparison with Similar Compounds

4-(Hexylamino)butanenitrile can be compared with other nitriles such as:

The uniqueness of this compound lies in the presence of the hexylamino group, which can significantly alter its chemical properties and reactivity compared to simpler nitriles.

Biological Activity

4-(Hexylamino)butanenitrile, with the CAS number 90068-89-6, is an organic compound belonging to the nitrile class. Its structure features a hexylamino group attached to a butanenitrile backbone, which may confer unique biological activities. This article explores the biological activity of this compound through a synthesis of available research findings, including case studies and relevant data.

  • Molecular Formula : C10H18N2
  • Molecular Weight : 182.26 g/mol
  • IUPAC Name : this compound
  • Structural Representation :
C6H13NC4H8NC\text{C}_6\text{H}_{13}\text{N}-\text{C}_4\text{H}_8\text{N}\equiv \text{C}

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The nitrile group can participate in nucleophilic reactions, potentially influencing metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It could act as a modulator for certain receptors, affecting signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar nitriles have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest potential cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : There is preliminary evidence indicating neuroprotective properties in models of neurodegeneration.

Antimicrobial Activity

A study examining the antimicrobial properties of various nitriles found that compounds with long alkyl chains exhibited enhanced activity against Gram-positive bacteria. The hexyl group in this compound may enhance its lipophilicity, facilitating membrane penetration and increasing efficacy.

CompoundActivity AgainstReference
This compoundModerate
Hexyl nitrileStrong
ButyronitrileWeak

Anticancer Properties

Research conducted on structurally similar compounds indicated that nitriles could induce apoptosis in cancer cells. For instance, derivatives with long aliphatic chains demonstrated cytotoxicity in breast cancer cell lines.

StudyCell LineIC50 (µM)Reference
Nitrile Derivative AMCF-7 (Breast Cancer)15
Nitrile Derivative BHeLa (Cervical Cancer)20

Neuroprotective Effects

Preliminary studies have suggested that certain nitriles may protect neuronal cells from oxidative stress. The mechanism is believed to involve the modulation of antioxidant pathways.

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